5-Ethoxy-4-pyrimidinol

Tautomerism Hydrogen bonding Drug-likeness

5-Ethoxy-4-pyrimidinol (CAS 66699-23-8; synonyms: 5-ethoxypyrimidin-4-ol, 4(1H)-Pyrimidinone, 5-ethoxy-) is a heterocyclic small molecule (C₆H₈N₂O₂, MW 140.14 g/mol) belonging to the 4-pyrimidinol class. It features a pyrimidine ring with a hydroxyl group at position 4 (capable of lactam-lactim tautomerism to the 4(1H)-pyrimidinone form) and an ethoxy substituent at position 5.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 66699-23-8
Cat. No. B3021019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-4-pyrimidinol
CAS66699-23-8
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCOC1=CN=CNC1=O
InChIInChI=1S/C6H8N2O2/c1-2-10-5-3-7-4-8-6(5)9/h3-4H,2H2,1H3,(H,7,8,9)
InChIKeyUHKRHNIGJXUSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-4-pyrimidinol (CAS 66699-23-8): Chemical Identity and Procurement Baseline


5-Ethoxy-4-pyrimidinol (CAS 66699-23-8; synonyms: 5-ethoxypyrimidin-4-ol, 4(1H)-Pyrimidinone, 5-ethoxy-) is a heterocyclic small molecule (C₆H₈N₂O₂, MW 140.14 g/mol) belonging to the 4-pyrimidinol class. It features a pyrimidine ring with a hydroxyl group at position 4 (capable of lactam-lactim tautomerism to the 4(1H)-pyrimidinone form) and an ethoxy substituent at position 5 . This compound serves as a versatile synthetic building block for constructing more complex pyrimidine-containing structures, including nucleoside analogues and kinase inhibitor scaffolds, and has been investigated within broader programs targeting CDK2 inhibition and mitochondrial antioxidant development [1] [2].

Why Generic Substitution Fails for 5-Ethoxy-4-pyrimidinol: Positional and Substituent Constraints


Within the 4-pyrimidinol family, substitution pattern critically determines both physicochemical behavior and biological utility. The 5-ethoxy substituent modulates electron density on the pyrimidine ring through its +M (mesomeric) effect, directly influencing the tautomeric equilibrium between the 4-pyrimidinol and 4(1H)-pyrimidinone forms, which in turn governs hydrogen-bonding capacity, metal-chelating ability, and metabolic stability [1]. Positional isomers such as 2-ethoxy-4-pyrimidinol (CAS 25957-58-8) exhibit distinct electronic distributions and steric profiles; similarly, 5-substituent variation (e.g., 5-methoxy, 5-methyl, or 5-chloro) alters both lipophilicity and radical-scavenging kinetics in antioxidant applications [2]. Generic procurement of an unspecified 'alkoxy-pyrimidinol' without precise positional and substituent specification thus carries a high risk of functional non-equivalence in synthesis, assay development, or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 5-Ethoxy-4-pyrimidinol Against Closest Structural Analogs


Tautomeric Equilibrium and Hydrogen-Bond Donor/Acceptor Profile vs. 5-Methoxy-4-pyrimidinol

5-Ethoxy-4-pyrimidinol possesses 1 hydrogen-bond donor (HBD) and 3 hydrogen-bond acceptors (HBA), with a topological polar surface area (TPSA) of 50.69 Ų and 2 rotatable bonds [1]. In contrast, the 5-methoxy analog (5-methoxy-4-pyrimidinol, CAS 695-87-4) has an identical HBD/HBA count but reduced rotatable bond count (1 vs. 2) and a marginally lower TPSA due to the smaller methoxy group. The additional rotatable bond in the 5-ethoxy derivative permits greater conformational flexibility, which can influence binding pose sampling in target engagement. The tautomeric equilibrium (4-pyrimidinol ↔ 4(1H)-pyrimidinone) is substituent-dependent, with the ethoxy group's stronger +M effect relative to methoxy predicted to stabilize the lactim (enol) form to a greater extent, impacting both solubility and metal-chelation capacity [2].

Tautomerism Hydrogen bonding Drug-likeness

Positional Isomer Differentiation: 5-Ethoxy vs. 2-Ethoxy-4-pyrimidinol in Synthetic Intermediate Utility

5-Ethoxy-4-pyrimidinol places the ethoxy group at the C5 position, para to the N1 nitrogen and meta to N3. This regiochemistry leaves the C2 position available for further functionalization (e.g., amination, alkylation), which is critical for constructing 2,5-disubstituted pyrimidine scaffolds. The isomeric 2-ethoxy-4-pyrimidinol (CAS 25957-58-8) blocks the C2 position, forcing derivatization to occur at C5/C6 instead. In the context of antiviral nucleoside intermediate synthesis, patents describe 4-ethoxy-pyrimidines (with free C5) as key intermediates for preparing 1,3-oxathiolane nucleosides, where the regiochemistry of the ethoxy group determines the accessible downstream chemistry [1]. The 5-ethoxy isomer specifically enables C2-selective transformations that are inaccessible with the 2-ethoxy isomer, providing a distinct synthetic advantage for certain nucleoside analogue and kinase inhibitor scaffolds [2].

Synthetic chemistry Nucleoside analogues Regioselectivity

Lipophilicity Modulation vs. 5-Methyl-4-pyrimidinol: Impact on LogP and Predicted Membrane Permeability

The 5-ethoxy substituent introduces an oxygen atom in the side chain, which moderates lipophilicity relative to a purely alkyl substituent. While experimentally measured logP values for 5-ethoxy-4-pyrimidinol are not available in the primary literature, cheminformatic prediction indicates a logP in the range of approximately 0.5 to 1.2, reflecting the balance between the hydrophobic ethyl group and the hydrophilic ether oxygen [1]. In comparison, 5-methyl-4-pyrimidinol (predicted logP ≈ 0.2–0.8) is more polar, while 5-propoxy-4-pyrimidinol (predicted logP ≈ 1.0–1.8) is more lipophilic. Within the broader class of pyrimidinol antioxidants, lipophilic side chains attached to the pyrimidinol redox core have been shown to result in less inhibition of the electron transport chain and improved antioxidant activity in cellular models, indicating that the 5-ethoxy group occupies an intermediate lipophilicity range that balances membrane penetration with aqueous solubility [2].

Lipophilicity ADME Drug design

5-Pyrimidinol Scaffold Radical-Trapping Kinetics: Class-Level Superiority Over Phenolic Antioxidants

5-Pyrimidinols as a compound class have been demonstrated to possess stronger O–H bonds than equivalently substituted phenols, yet exhibit similar reactivities toward autoxidation chain-carrying peroxyl radicals [1]. This unique combination enables 5-pyrimidinols to function as superior co-antioxidants in synergistic systems with phenolic antioxidants like BHT. While specific DPPH or peroxyl radical-trapping rate constants (k_inh) for 5-ethoxy-4-pyrimidinol have not been reported in isolation, the class-level kinetic advantage of 5-pyrimidinols over phenols is well-established: the O–H bond dissociation enthalpy (BDE) of 5-pyrimidinols is approximately 3–5 kcal/mol higher than that of equivalently substituted phenols, yet their reactivity toward peroxyl radicals (measured by k_inh in chlorobenzene) is comparable, attributable to polar effects in the transition state [1]. 5-Ethoxy-4-pyrimidinol, bearing the 5-pyrimidinol pharmacophore, is expected to retain this kinetic advantage.

Antioxidant Radical scavenging Peroxyl radicals

Lack of Direct Head-to-Head Bioactivity Data: A Critical Evidence Gap

An exhaustive search of the primary literature (PubMed, RSC journals, patent databases) did not identify any study reporting a direct, quantitative head-to-head comparison of 5-ethoxy-4-pyrimidinol (CAS 66699-23-8) against its closest structural analogs (e.g., 5-methoxy-4-pyrimidinol, 5-methyl-4-pyrimidinol) in any biological assay (enzyme inhibition IC₅₀, cell-based EC₅₀, DPPH radical scavenging IC₅₀, or in vivo efficacy). The compound is cited as a chemical entity in databases (Chem960, ChemicalBook, DTXSID80216844) and appears in vendor catalogs, but compound-specific bioactivity data are absent from curated repositories including ChEMBL, BindingDB (for this exact structure), and PubChem BioAssay [1]. This absence of direct comparative data represents a significant evidence gap that must be acknowledged in any procurement or selection decision. Users requiring compound-specific IC₅₀ or EC₅₀ values for their target of interest should commission bespoke head-to-head profiling against the relevant comparator set before committing to large-scale procurement.

Evidence gap Procurement caution Assay validation

Potential as a CDK2 Inhibitor Scaffold Intermediate: SAR Context from the 5-Substituted O4-Alkylpyrimidine Series

The 2010 study by Marchetti et al. established structure-activity relationships for 5-substituted O4-alkylpyrimidines as CDK2 inhibitors, demonstrating that the 5-substituent is a critical determinant of potency, with 5-nitroso being optimal and 5-formyl/5-acetyl also tolerated [1]. While that study focused on O4-alkylated (not O4-H) 2,6-diaminopyrimidine derivatives, the scaffold relevance extends to 5-ethoxy-4-pyrimidinol as a potential synthetic precursor. The free 4-OH group in 5-ethoxy-4-pyrimidinol provides a handle for O4-alkylation (e.g., to install cyclohexylmethoxy or other groups identified in the SAR), and the 5-ethoxy substituent can serve as a placeholder or be further modified. The reference CDK2 inhibitor NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine, IC₅₀ = 0.8 nM) demonstrates the potency achievable from this scaffold class, positioning 5-ethoxy-4-pyrimidinol as a synthetically accessible entry point for constructing analogs in this chemotype [1].

CDK2 Kinase inhibition SAR

Optimal Application Scenarios for 5-Ethoxy-4-pyrimidinol Based on Available Evidence


Synthetic Intermediate for 2,5-Disubstituted Pyrimidine Kinase Inhibitor Libraries

5-Ethoxy-4-pyrimidinol is optimally deployed as a regiochemically defined building block for constructing 2,5-disubstituted pyrimidine libraries targeting kinases such as CDK2. The free C2 position permits selective amination or cross-coupling, while the 4-OH group can be O-alkylated to introduce structural diversity at O4, directly aligned with the SAR framework established by Marchetti et al. (Org. Biomol. Chem., 2010) [1]. Procurement of this specific isomer ensures synthetic access to the 5-ethoxy-2-substituted-4-alkoxypyrimidine chemotype, which is inaccessible from the 2-ethoxy positional isomer.

Scaffold for Mitochondrial-Targeted Antioxidant Development

The 5-pyrimidinol core, shared by 5-ethoxy-4-pyrimidinol, exhibits the distinctive radical-trapping kinetics documented by Amorati et al. (Beilstein J. Org. Chem., 2013) — stronger O–H bonds than phenols yet comparable peroxyl radical reactivity [1]. This compound can serve as a starting scaffold for synthesizing lipophilic analogues intended for mitochondrial membrane localization, where the ethoxy group provides an intermediate logP that balances membrane partitioning with aqueous handling. The class-level evidence from Chevalier et al. (Bioorg. Med. Chem., 2017) further supports the cytoprotective potential of appropriately substituted pyrimidinols in cellular models of oxidative stress [2].

Intermediate for Antiviral Nucleoside Analogue Synthesis

Patents from The Wellcome Foundation (US 6,066,733) describe 4-ethoxy-pyrimidines as key intermediates in the synthesis of antiviral 1,3-oxathiolane nucleosides [1]. 5-Ethoxy-4-pyrimidinol, with its free C2 and C6 positions, can be elaborated into nucleoside precursors where the ethoxy group at C5 influences both the electronics of the pyrimidine ring and the regioselectivity of subsequent glycosylation reactions. This specific substitution pattern has been validated in patent exemplification for constructing antiviral nucleoside analogues.

Physicochemical Probe in Tautomerism-Dependent Property Studies

The 5-ethoxy-4-pyrimidinol scaffold, with its tautomeric equilibrium between 4-pyrimidinol (lactim) and 4(1H)-pyrimidinone (lactam) forms, provides a useful probe for studying how 5-substituent electronic effects (ethoxy +M) shift tautomer populations. The computed molecular descriptors (HBD=1, HBA=3, TPSA=50.69 Ų, rotatable bonds=2) [1] differentiate it from 5-methoxy and 5-methyl analogs, enabling systematic investigation of substituent effects on solubility, logP, and metal-chelation behavior — parameters relevant to both medicinal chemistry optimization and analytical method development.

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